molecular formula C20H23FN4O7 B582766 (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1147289-76-6

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B582766
CAS No.: 1147289-76-6
M. Wt: 450.423
InChI Key: CJADKMQRNXPXHZ-YUAHOQAQSA-N
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Description

D13223-N2-beta-D-Glucuronide is a chemical compound with the molecular formula C20H23FN4O7 . It is used in scientific research for studying drug metabolism, biomarker discovery, and understanding disease mechanisms.


Synthesis Analysis

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . It involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .


Molecular Structure Analysis

The molecular structure of D13223-N2-beta-D-Glucuronide includes a variety of elements. The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid . The molecular weight of this compound is 450.4 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of D13223-N2-beta-D-Glucuronide include a molecular weight of 450.4 g/mol, a hydrogen bond donor count of 7, a hydrogen bond acceptor count of 11, and a rotatable bond count of 7 . The exact mass is 450.15507725 g/mol .

Scientific Research Applications

β-Glucuronidase (βGLU) is a lysosomal acid hydrolase responsible for the catalytic deconjugation of β-D-glucuronides, playing a crucial role in the metabolism of various substances. It is emerging as a significant molecular target due to its involvement in various physiological and pathological processes, including colon carcinogenesis and specific drug-induced toxicities. The inhibition of βGLU, particularly in human intestinal microbiota, has garnered attention for its potential therapeutic applications in mitigating dose-limiting toxicities of drugs and in cancer treatment. Despite the identification of both natural and synthetic inhibitors of βGLU, few have been translated into clinical use, primarily due to moderate to poor pharmacokinetic profiles. Thus, ongoing research is focused on developing potent inhibitors with improved efficacy and safety profiles for therapeutic use (Awolade et al., 2019).

β-Glucuronidases and Their Relationship to Cancer

The high activity of β-glucuronidase in cancer tissues has prompted investigations into its significance in neoplasia and its potential as a clinical diagnostic tool. Early therapeutic trials explored the enzyme's role, revealing a wealth of information on its heterogeneity in physiological and neoplastic states. The relationship between β-glucuronidase activity and cancer, alongside the heterogeneity of this enzyme in human tissues, suggests a complex interplay that could inform future therapeutic strategies and diagnostic approaches (Bartalos & Györkey, 1963).

Metabolic Implications of Glucuronidation in Drug Monitoring

Glucuronidation, a major drug-metabolizing reaction, involves the formation of glucuronide metabolites, which can have both direct and indirect pharmacological or toxicological effects. Monitoring glucuronide metabolite concentrations may optimize therapeutic outcomes for drugs subject to glucuronidation. This approach, considering factors like genetic polymorphisms and disease processes, could enhance therapy with drugs undergoing glucuronidation, indicating the potential clinical importance of understanding and monitoring this metabolic pathway (Shipkova & Wieland, 2005).

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(22-8-10-2-4-11(21)5-3-10)24-18(12)25-19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H,23,26)(H,30,31)(H2,22,24,25)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJADKMQRNXPXHZ-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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